[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride
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Overview
Description
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride is a specialized chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a cyclopropyl ring and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the trifluoromethylation of cyclopropane derivatives, followed by the introduction of the methanesulfonyl chloride group. Reaction conditions often require the use of strong bases and specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems and molecular interactions.
Industry: The compound is used in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which [(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's reactivity and stability, making it a valuable tool in various chemical and biological processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Trifluoromethylcyclopropane derivatives
Methanesulfonyl chloride derivatives
Other cyclopropyl-containing compounds
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Properties
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopropyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2S/c6-12(10,11)2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAMKVHLKIFOPA-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(F)(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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